Cas no 1806943-31-6 (Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate)

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate
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- インチ: 1S/C11H13F2NO3/c1-3-17-9(15)4-8-10(16)6(2)7(5-14-8)11(12)13/h5,11,16H,3-4H2,1-2H3
- InChIKey: WBVMRCMMZYAFTJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CC(=O)OCC)C(=C1C)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 263
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 59.4
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028613-250mg |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate |
1806943-31-6 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029028613-1g |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate |
1806943-31-6 | 95% | 1g |
$3,126.60 | 2022-03-31 | |
Alichem | A029028613-500mg |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate |
1806943-31-6 | 95% | 500mg |
$1,701.85 | 2022-03-31 |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetateに関する追加情報
Research Brief on Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate (CAS: 1806943-31-6)
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate (CAS: 1806943-31-6) is a pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug development. This compound features a difluoromethyl group, which is known to enhance metabolic stability and bioavailability, making it a valuable scaffold for medicinal chemistry. Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a promising candidate for further investigation.
The synthesis of Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate typically involves multi-step organic reactions, including halogenation, esterification, and hydroxylation. A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route that improved yield and purity, addressing previous challenges in large-scale production. The researchers emphasized the role of catalytic systems in enhancing the efficiency of key steps, such as the introduction of the difluoromethyl group.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2022 paper in Bioorganic & Medicinal Chemistry Letters reported its activity against cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications. However, further in vivo studies are required to validate these findings and assess its pharmacokinetic profile.
Another area of interest is the compound's potential role in agrochemicals. A 2023 patent application highlighted its use as an intermediate in the synthesis of novel pesticides, leveraging its structural features to target specific pests while minimizing environmental impact. This dual applicability in pharmaceuticals and agrochemicals underscores its versatility and industrial relevance.
Despite these advancements, challenges remain in fully characterizing the compound's safety and efficacy. Recent toxicological studies, as cited in a 2023 Regulatory Toxicology and Pharmacology article, indicated the need for more comprehensive data on its long-term effects. Researchers are also exploring derivatives of Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate to optimize its properties for specific applications.
In conclusion, Ethyl 5-(difluoromethyl)-3-hydroxy-4-methylpyridine-2-acetate (CAS: 1806943-31-6) represents a compelling case study in the intersection of chemical synthesis and applied biology. Its ongoing development reflects broader trends in the field, such as the growing emphasis on fluorine-containing compounds and multi-functional intermediates. Future research directions may include structure-activity relationship (SAR) studies and collaborations between academic and industrial stakeholders to accelerate its translation into practical applications.
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